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Introduction
4-Bromo-2-methylquinoline is a heterocyclic compound belonging to the quinoline family,

which forms the core structure of many pharmaceuticals and biologically active compounds. Its

chemical structure, characterized by a bromine substituent at the 4-position and a methyl group

at the 2-position of the quinoline ring, imparts specific physicochemical properties that are of

significant interest in medicinal chemistry and materials science. The precise characterization

of this molecule is paramount for its application in drug development and scientific research,

ensuring its identity, purity, and structural integrity.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-methylquinoline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the

convergence of data from these orthogonal analytical techniques provides a high degree of

confidence in the structural elucidation of the molecule. This guide is intended for researchers,

scientists, and drug development professionals, offering not only the spectral data but also

field-proven insights into the experimental choices and data interpretation.
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Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 4-Bromo-2-methylquinoline
are numbered as depicted in the following diagram. This systematic numbering will be used

consistently throughout this guide to correlate spectral data with specific nuclei within the

molecule.

Caption: Molecular structure of 4-Bromo-2-methylquinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 4-Bromo-2-methylquinoline, both ¹H and

¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of 4-Bromo-2-methylquinoline provides information on the number of

different types of protons and their neighboring environments. The spectrum is typically run in a

deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Data for 4-Bromo-2-methylquinoline in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.17 br s 1H H-5

7.64 s 1H H-3

7.34 d 1H H-8

7.19 t 1H H-6

7.05 d 1H H-7

2.16 s 3H CH₃ (C9)

Interpretation of the ¹H NMR Spectrum:
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Aromatic Region (7.0-8.2 ppm): The signals in this region are characteristic of the protons on

the quinoline ring system. The downfield shift of H-5 (8.17 ppm) is attributed to the

anisotropic effect of the neighboring nitrogen atom and the deshielding effect of the bromine

atom. The singlet at 7.64 ppm is assigned to H-3, which lacks adjacent proton coupling

partners. The remaining aromatic protons (H-6, H-7, and H-8) exhibit expected doublet and

triplet splitting patterns due to ortho- and meta-coupling.

Aliphatic Region (2.16 ppm): The singlet at 2.16 ppm, integrating to three protons, is

unequivocally assigned to the methyl group at the C2 position. The singlet nature of this

peak indicates no adjacent protons.

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule.

Table 2: ¹³C NMR Data for 4-Bromo-2-methylquinoline in CDCl₃

Chemical Shift (δ) ppm Assignment

169.1 C-2

139.2 C-8a

134.5 C-4

129.9 C-6

124.3 C-5

120.2 C-7

118.1 C-4a

24.4 CH₃ (C9)

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum shows eight distinct signals, corresponding to the ten carbon atoms in

the molecule, indicating some degree of symmetry or overlapping signals.
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Quaternary Carbons: The downfield signals at 169.1 ppm and 139.2 ppm are assigned to the

C-2 and C-8a carbons, respectively, based on their positions in the heterocyclic ring and the

influence of the nitrogen atom. The signal at 134.5 ppm is attributed to the C-4 carbon, which

is directly attached to the electronegative bromine atom. The signal at 118.1 ppm is assigned

to the C-4a bridgehead carbon.

CH Carbons: The signals in the range of 120-130 ppm are assigned to the protonated

aromatic carbons (C-5, C-6, C-7).

Aliphatic Carbon: The upfield signal at 24.4 ppm is characteristic of the methyl carbon (C-9).

Experimental Protocol for NMR Spectroscopy
The following protocol outlines a standardized procedure for acquiring high-quality NMR

spectra of quinoline derivatives.

Sample Preparation:

Accurately weigh 5-10 mg of 4-Bromo-2-methylquinoline for ¹H NMR and 20-25 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean,

dry 5 mm NMR tube.

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be

added, although referencing to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and

CDCl₃ at 77.16 ppm for ¹³C) is common practice.

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or

inversion.

Instrument Setup and Calibration:

The spectra should be acquired on a spectrometer with a proton frequency of at least 400

MHz to ensure adequate signal dispersion.

The instrument's magnetic field is locked onto the deuterium signal of the solvent.
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The magnetic field homogeneity is optimized through a process called shimming to

achieve sharp and symmetrical peaks.

¹H NMR Acquisition:

A standard one-pulse sequence is typically employed.

Key acquisition parameters include a spectral width of approximately 16 ppm, an

acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio,

typically ranging from 8 to 64 scans.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and

enhance sensitivity through the Nuclear Overhauser Effect (NOE).

Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or

more) and a longer acquisition time are required.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is then phased and the baseline is corrected.

Chemical shifts are referenced to the residual solvent peak.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample Dissolve in CDCl3 Transfer to NMR Tube Lock & Shim

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase & Baseline Correction Reference Spectrum Final Spectrum
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Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Expected IR Absorptions
While an experimental spectrum for 4-Bromo-2-methylquinoline is not readily available in

public databases, the expected characteristic absorption bands can be predicted based on its

structure.

Table 3: Predicted IR Absorption Bands for 4-Bromo-2-methylquinoline

Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium

3000-2850 Aliphatic C-H Stretch (CH₃) Medium

1620-1580 C=N Stretch (in quinoline ring) Strong

1580-1450 C=C Aromatic Ring Stretch Strong

1450-1350 CH₃ Bending Medium

850-750
C-H Out-of-plane Bending

(Aromatic)
Strong

600-500 C-Br Stretch Medium

Interpretation of Expected IR Spectrum:

C-H Stretching: The spectrum is expected to show bands above 3000 cm⁻¹ corresponding to

the aromatic C-H stretching vibrations and bands just below 3000 cm⁻¹ for the methyl C-H

stretches.
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C=N and C=C Stretching: Strong absorptions in the 1620-1450 cm⁻¹ region are

characteristic of the C=N and C=C stretching vibrations within the quinoline ring system.

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a

complex pattern of absorptions that are unique to the molecule, including C-H bending and

C-Br stretching vibrations. The C-Br stretch is expected to appear in the lower frequency

region (600-500 cm⁻¹).

Experimental Protocol for FT-IR Spectroscopy (Solid
Sample)
The following is a standard procedure for obtaining an FT-IR spectrum of a solid organic

compound using the Attenuated Total Reflectance (ATR) technique, which is a common and

convenient method.

Instrument Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background

spectrum of the empty ATR accessory. This background spectrum is automatically

subtracted from the sample spectrum.

Sample Application:

Place a small amount of the solid 4-Bromo-2-methylquinoline powder onto the center of

the ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Spectrum Acquisition:

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

The data is collected over a range of 4000 to 400 cm⁻¹.

Data Processing and Cleaning:
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The resulting spectrum is displayed in terms of transmittance or absorbance.

After analysis, clean the ATR crystal and the press arm tip thoroughly with a suitable

solvent (e.g., isopropanol) and a soft tissue.

Instrument Setup

Sample Analysis

Post-Analysis

Clean ATR Crystal

Record Background Spectrum

Apply Solid Sample

Apply Pressure

Acquire Spectrum

Clean Crystal and Press Analyze Spectrum

Click to download full resolution via product page

Caption: Workflow for FT-IR spectroscopic analysis using ATR.
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Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and elemental composition of a molecule.

Expected Mass Spectrum
An experimental mass spectrum for 4-Bromo-2-methylquinoline is not widely available.

However, the expected key features can be predicted.

Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal

natural abundance (approximately 50.7% and 49.3%, respectively). Therefore, the mass

spectrum of 4-Bromo-2-methylquinoline will exhibit a characteristic pair of molecular ion

peaks of almost equal intensity, separated by 2 m/z units.

[M]⁺ with ⁷⁹Br: C₁₀H₈⁷⁹BrN⁺ = 220.98 m/z

[M+2]⁺ with ⁸¹Br: C₁₀H₈⁸¹BrN⁺ = 222.98 m/z

Table 4: Predicted m/z Values for 4-Bromo-2-methylquinoline

Adduct m/z

[M+H]⁺ 221.99129

[M+Na]⁺ 243.97323

[M-H]⁻ 219.97673

[M]⁺ 220.98346

Data sourced from PubChem.[1]

Fragmentation Pattern: The fragmentation pattern will depend on the ionization method

used. Common fragmentation pathways for quinolines involve the loss of small neutral

molecules or radicals. For 4-Bromo-2-methylquinoline, potential fragmentation could

involve the loss of the bromine atom or the methyl group.
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Experimental Protocol for Mass Spectrometry
The following is a general procedure for analyzing a solid organic compound using

Electrospray Ionization (ESI) Mass Spectrometry, a soft ionization technique suitable for polar

and medium-polarity compounds.

Sample Preparation:

Prepare a dilute solution of 4-Bromo-2-methylquinoline (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

The solution should be filtered through a syringe filter (0.22 µm) to remove any particulate

matter.

Instrument Setup:

The mass spectrometer is typically coupled to a liquid chromatography system or a direct

infusion pump.

The ESI source parameters, such as the capillary voltage, nebulizing gas pressure, and

drying gas temperature, are optimized to achieve a stable spray and efficient ionization.

Data Acquisition:

The sample solution is introduced into the ESI source at a constant flow rate.

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 m/z).

Data can be acquired in both positive and negative ion modes to observe different

adducts.

Data Analysis:

The acquired mass spectrum is analyzed to identify the molecular ion peaks and any

significant fragment ions.

The isotopic pattern of the molecular ion is examined to confirm the presence of bromine.
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Caption: Workflow for Mass Spectrometry analysis.

Conclusion
The spectroscopic data presented in this guide, including ¹H and ¹³C NMR, and predicted IR

and MS characteristics, provide a robust framework for the structural characterization of 4-
Bromo-2-methylquinoline. The convergence of these analytical techniques offers a high

degree of confidence in the assigned structure. The detailed experimental protocols serve as a

valuable resource for researchers, ensuring the acquisition of high-quality and reproducible

data. This comprehensive spectroscopic profile is essential for the quality control and further

development of 4-Bromo-2-methylquinoline in its various applications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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